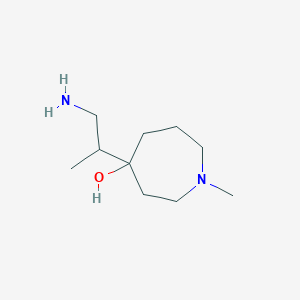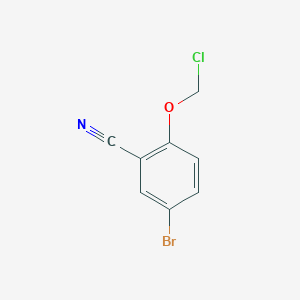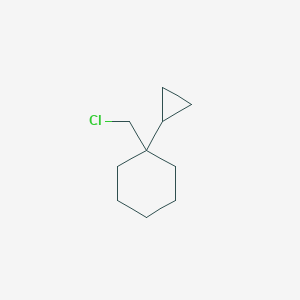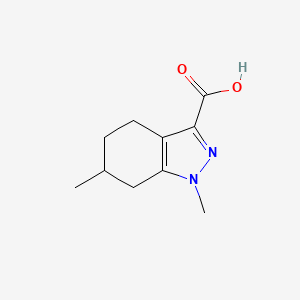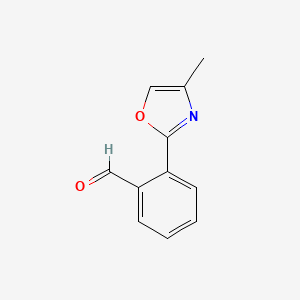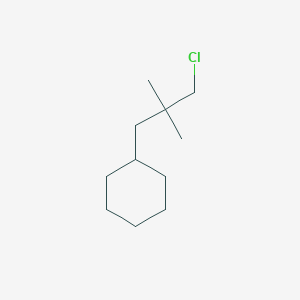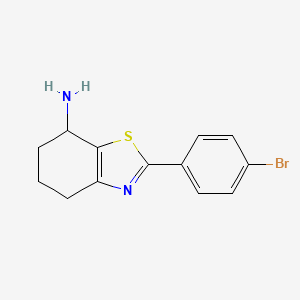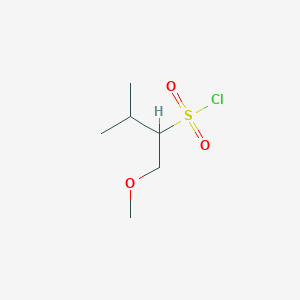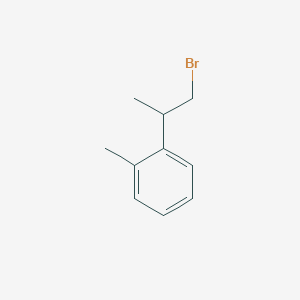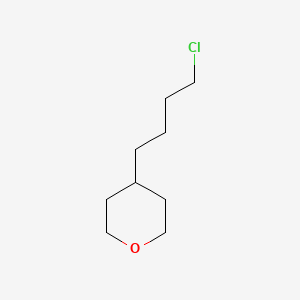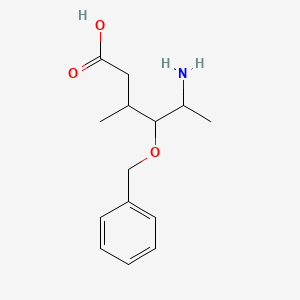
5-Amino-4-(benzyloxy)-3-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(benzyloxy)-3-methylhexanoic acid is an organic compound that features an amino group, a benzyloxy group, and a methyl group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(benzyloxy)-3-methylhexanoic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a suitable precursor, followed by the introduction of the benzyloxy group through nucleophilic substitution. The amino group is then introduced via reductive amination or other suitable methods. The final step involves the oxidation of the intermediate to form the hexanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(benzyloxy)-3-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl derivatives.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
5-Amino-4-(benzyloxy)-3-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(benzyloxy)-3-methylhexanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4-(benzyloxy)-3-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.
5-Amino-4-(benzyloxy)-3-methylheptanoic acid: Similar structure but with a heptanoic acid backbone.
5-Amino-4-(benzyloxy)-3-methylbutanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
5-Amino-4-(benzyloxy)-3-methylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
5-amino-3-methyl-4-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-10(8-13(16)17)14(11(2)15)18-9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9,15H2,1-2H3,(H,16,17) |
Clé InChI |
IVZLZEXEMAQRPT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C(C(C)N)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


